

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride literature review

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Compound of Interest

Compound Name: 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

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An In-Depth Technical Guide to **5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a pivotal chemical intermediate, recognized for its integral role in the synthesis of complex pharmaceutical agents.^[1] Its structure, featuring a rigid dihydroindene scaffold with a bromine substituent and a primary amine, makes it a versatile building block in medicinal chemistry.^{[1][2]} This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and critical applications, tailored for researchers and professionals in drug development.

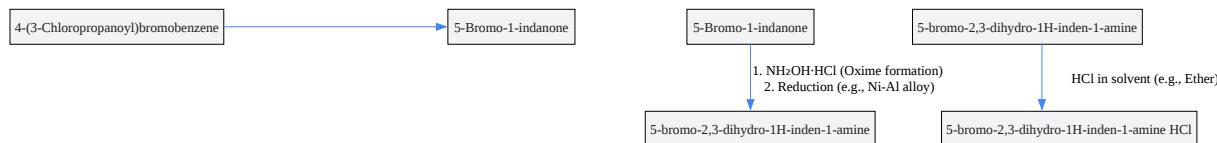
The compound serves as a crucial precursor in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).^{[2][3]} The indane core imparts a conformationally restricted framework, which can enhance binding specificity and metabolic stability in drug candidates.^[2] Furthermore, the presence of a chiral center at the C1 position allows for the development of stereospecific drugs, a critical consideration in modern pharmacology. The enantiomerically pure forms, particularly the (R)-enantiomer, are highly valued in asymmetric synthesis.^[2] Notably, this aminoindane is a key intermediate in the synthesis of Rasagiline, a potent anti-Parkinson's disease medication.^[4]

This document delves into the nuanced chemistry of **5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride**, offering field-proven insights into its manufacturing process, quality control,

and strategic deployment in pharmaceutical research.

Part 1: Synthesis and Manufacturing

The synthesis of **5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride** is a multi-step process that begins with the construction of the brominated indanone core, followed by the introduction of the amine functionality, and concludes with the formation of the stable hydrochloride salt. The overall pathway is a classic example of strategic organic synthesis, prioritizing yield, purity, and scalability.



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Caption: Overall Synthetic Workflow.

Step 1: Synthesis of the Key Intermediate: 5-Bromo-1-indanone

The synthesis begins with the formation of 5-bromo-1-indanone (CAS: 34598-49-7), the foundational ketone.^[5] A common and effective method is the intramolecular Friedel-Crafts acylation of a substituted acyl chloride.^[6] This reaction efficiently constructs the five-membered ring fused to the brominated benzene ring.

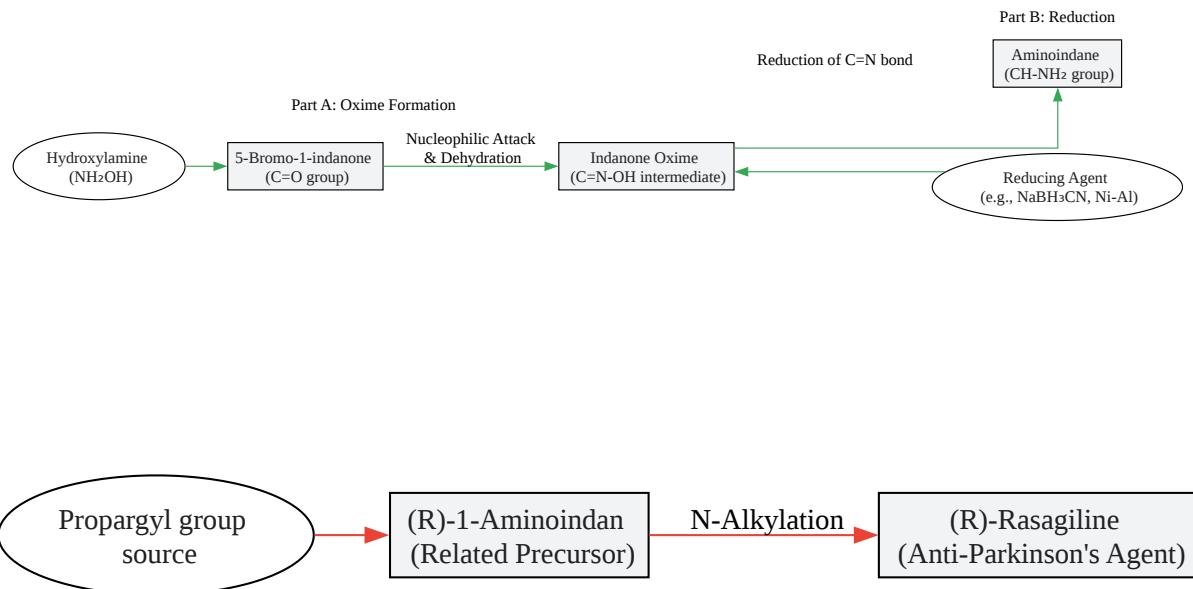
Experimental Protocol: Intramolecular Friedel-Crafts Acylation^[6]

- Reaction Setup: A mixture of aluminium chloride (100 g) and sodium chloride (25 g) is heated to 180°C to form a molten salt bath. The sodium chloride helps to lower the melting point and improve the fluidity of the reaction medium.

- Addition of Precursor: 4-(3-Chloropropanoyl)bromobenzene (24.7 g) is carefully added to the molten salt mixture.
- Reaction Execution: The mixture is maintained at a temperature between 180-220°C for 30 minutes to drive the intramolecular cyclization.
- Work-up: The hot reaction mixture is cautiously poured onto ice to quench the reaction and decompose the aluminum chloride complex. Acetic acid (30 ml) is added to aid in the dissolution of aluminum salts.
- Isolation and Purification: The resulting solid product is collected by filtration. It is then dissolved in a suitable organic solvent, such as ether. The organic solution is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- Final Purification: The crude residue is recrystallized from methanol to yield pure 5-bromo-1-indanone (yield: 9 g).[6]

Step 2: Conversion to 5-bromo-2,3-dihydro-1H-inden-1-amine

The transformation of the ketone (5-bromo-1-indanone) into the primary amine is the core step, typically achieved via reductive amination.[7] This process involves converting the carbonyl group into an imine or an oxime, which is then reduced to the amine.[8][9] Using hydroxylamine to form an oxime intermediate is a robust method.[4][8]

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